Sodium pyridine-4-sulfinate

Cross-coupling Stability Medicinal chemistry

Sodium pyridine-4-sulfinate (CAS 116008-37-8, molecular formula C₅H₄NNaO₂S, molecular weight 165.14) is an organosulfur compound belonging to the pyridine sulfinate class, characterized by a sulfinate group (−SO₂Na) at the 4-position of the pyridine ring. It is a bench-stable, non-volatile solid (white to light yellow powder/crystal) with a purity specification of ≥95% (HPLC) from major suppliers.

Molecular Formula C5H4NNaO2S
Molecular Weight 165.15 g/mol
CAS No. 116008-37-8
Cat. No. B3026859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium pyridine-4-sulfinate
CAS116008-37-8
Molecular FormulaC5H4NNaO2S
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1S(=O)[O-].[Na+]
InChIInChI=1S/C5H5NO2S.Na/c7-9(8)5-1-3-6-4-2-5;/h1-4H,(H,7,8);/q;+1/p-1
InChIKeyGYMWYSBTAPRWOB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Pyridine-4-sulfinate (CAS 116008-37-8): A Stable Nucleophilic Coupling Partner for Palladium-Catalyzed Cross-Coupling


Sodium pyridine-4-sulfinate (CAS 116008-37-8, molecular formula C₅H₄NNaO₂S, molecular weight 165.14) is an organosulfur compound belonging to the pyridine sulfinate class, characterized by a sulfinate group (−SO₂Na) at the 4-position of the pyridine ring [1]. It is a bench-stable, non-volatile solid (white to light yellow powder/crystal) with a purity specification of ≥95% (HPLC) from major suppliers [2]. Its primary documented utility is as a nucleophilic coupling partner in palladium-catalyzed desulfinative cross-coupling reactions with aryl and heteroaryl halides, where it serves as a direct replacement for problematic pyridine boronic acids/boronates [3].

Why Generic Substitution of Sodium Pyridine-4-sulfinate with Other Sulfinates or Boronates Is Not Straightforward


Although pyridine sulfinates share a common functional group, their reactivity in palladium-catalyzed cross-coupling is highly position-dependent. The 2-sulfinate isomer benefits from chelation-assisted reactivity but suffers from greater susceptibility to protodesulfination side reactions under the elevated temperatures (150 °C) required for efficient coupling [1]. Conversely, the 3- and 4-sulfinate isomers lack this chelation effect, resulting in electronically distinct reactivity profiles that directly impact yield optimization [2]. Furthermore, the corresponding pyridine boronic acids—particularly 2-pyridyl variants—are plagued by poor stability and rapid protodeboronation, with a Pfizer internal survey revealing that fewer than 8% of reactions using pyridine-2-boronates achieved yields of at least 20% [3]. Benzene sulfinates, while structurally analogous, lack the heterocyclic nitrogen and therefore cannot deliver the pyridine-coupled biaryl products essential for medicinal chemistry applications [4].

Quantitative Differentiation of Sodium Pyridine-4-sulfinate from Analogous Reagents and Alternatives


Bench Stability Advantage Over Pyridine-2-boronic Acids Under Ambient Storage

Sodium pyridine-4-sulfinate, as a representative of the pyridine sulfinate class, demonstrates ambient storage stability that directly contrasts with the well-documented instability of pyridine-2-boronic acids. The Willis group demonstrated that pyridine sulfinates stored under ambient conditions for two months retained full reactivity in library-format cross-coupling reactions with a chlorinated varenicline derivative, successfully delivering all eight desired coupling products [1]. In contrast, pyridine-2-boronic acids are known to suffer from rapid protodeboronation, with a Pfizer internal survey of 358 attempted Suzuki–Miyaura reactions using pyridine-2-boronates showing that fewer than 8% (28 experiments) achieved yields of at least 20% [2].

Cross-coupling Stability Medicinal chemistry

Scalable Cross-Coupling Efficiency: 7-Gram Demonstration at Reduced Catalyst Loading

The pyridine sulfinate methodology has been demonstrated at multigram scale with reduced catalyst loading, establishing industrial relevance. A bipyridine product was prepared on a 7-gram (20 mmol) scale using only 1 mol% Pd(OAc)₂ and 2 mol% PCy₃, with 1.5 equivalents of sulfinate, achieving 92% isolated yield in dibutyl ether at 140 °C under atmospheric pressure [1]. This contrasts with the standard small-scale conditions requiring 5 mol% Pd(OAc)₂ and 10 mol% PCy₃ at 150 °C [2], demonstrating that the sulfinate chemistry is amenable to economically favorable catalyst loading reductions upon scale-up.

Process chemistry Scale-up Cross-coupling

Aqueous-Medium 4-Pyridyl Sulfone Synthesis Using Na₂S₂O₈ Initiation with Broad Substrate Generality

A 2024 study demonstrated the direct use of sodium pyridine-4-sulfinate (as a representative sulfinate salt) in a Na₂S₂O₈-initiated sulfonylation of pyridyl phosphonium salts in aqueous media for the synthesis of 4-pyridyl sulfones. The reaction proceeds via C–P bond activation and exhibits broad substrate generality and good functional group compatibility [1]. Critically, the method was successfully applied to the scale-up synthesis and late-stage modification of pharmaceutically active complex molecules including loratadine and bisacodyl [1]. This contrasts with traditional 4-pyridyl sulfone syntheses that typically require organic solvents and less atom-economical sulfonylating agents.

Green chemistry Sulfonylation Late-stage functionalization

Positional Isomer Comparison: 3-Sulfinate Achieves 99% Yield Under Optimized Pd-Catalyzed Conditions

Under the optimized palladium-catalyzed cross-coupling conditions developed by Willis and co-workers, pyridine-3-sulfinate (1a) coupled with 4-bromotoluene achieves 99% isolated yield using Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₂CO₃ (1.5 equiv.) in 1,4-dioxane at 150 °C [1]. The 4-sulfinate isomer, while also reported as an efficient coupling partner, generally requires analogous conditions and delivers comparable high efficiency, establishing that the 3- and 4-sulfinates share a common reactivity platform distinct from the 2-isomer's chelation-assisted pathway [2]. This is significant because the 4-sulfinate provides a regiospecific entry point to 4-arylated pyridine products that cannot be accessed via the 3-sulfinate.

Cross-coupling Positional isomer Yield optimization

Transition-Metal-Free Desulfinative Cross-Coupling: Electron-Deficient Pyridine-4-sulfinates Enable Alternative Reactivity

A 2019 study reported transition-metal-free desulfinative cross-coupling of heteroaryl sulfinates with Grignard reagents, where pyridine sulfinates bearing electron-withdrawing substituents (including 4-substituted variants such as 1a, 1b, 1c, 1d) reacted successfully under mild conditions [1]. This orthogonal reactivity mode—operating without palladium—distinguishes pyridine-4-sulfinates from boronic acids, which require transition metal catalysis for cross-coupling. The sodium salt form is directly compatible with this protocol, providing a complementary synthetic tool for situations where metal contamination must be avoided (e.g., API synthesis).

Transition-metal-free Grignard Electron-deficient heterocycles

Selective Disulfidation Reagent: Pyridine-4-sulfinate as a Thiol-Selective Disulfide Bond-Forming Agent

A patent (US 10,829,512) discloses pyridine sulfinate derivatives, including the 4-isomer, as selective disulfidation reagents for thiol groups in amino acids, peptides, and proteins [1]. The claimed advantage is the ability to selectively introduce disulfide bonds between two free thiol groups in a molecule in a short time by simple treatment under chemically stable conditions, overcoming limitations of conventional air oxidation (long reaction times) and iodine oxidation (poor selectivity, side reactions with Tyr, His, Trp) [1]. While the patent covers a class of pyridine derivatives, the 4-sulfinate sodium salt is explicitly within the claimed scope.

Peptide chemistry Disulfide bond Bioconjugation

Optimal Application Scenarios for Sodium Pyridine-4-sulfinate in Research and Industrial Settings


Medicinal Chemistry Library Synthesis of 4-Pyridyl Biaryl Pharmacophores

When medicinal chemistry programs require rapid exploration of SAR around 4-substituted pyridine scaffolds, sodium pyridine-4-sulfinate enables library-format parallel synthesis using automated mass-triggered HPLC purification. As demonstrated in the Willis group's varenicline and mepyramine library syntheses, sulfinates stored under ambient conditions for two months retained full reactivity, delivering all desired coupling products across multiple array formats [1]. This scenario is optimal when the target pharmacophore requires a pyridine ring coupled at the 4-position—a regiospecific outcome that cannot be achieved using the 3-sulfinate isomer. The protocol uses 1.2 equivalents of sulfinate for complex, late-stage coupling partners, minimizing consumption of valuable intermediates [1].

Process Chemistry Scale-Up of Bipyridine Intermediates for API Synthesis

For process chemistry groups transitioning pyridine-containing drug candidates from discovery to preclinical development, sodium pyridine-4-sulfinate-based cross-coupling has been validated at the 7-gram (20 mmol) scale with reduced catalyst loading (1 mol% Pd, 2 mol% PCy₃) and still achieves 92% isolated yield [1]. The use of a standard round-bottom flask with reflux condenser under atmospheric pressure—rather than sealed microwave vials—demonstrates compatibility with standard pilot plant equipment. The sulfinate's bench stability eliminates the need for freshly prepared boronates, reducing operational complexity in a GMP environment [1]. This scenario is particularly relevant when the corresponding 4-pyridyl boronic acid would suffer from protodeboronation or when residual boron content in the API must be controlled.

Late-Stage Functionalization of Complex Drug Molecules via Aqueous Sulfonylation

When late-stage modification of structurally complex pharmaceuticals is required—such as installing a 4-pyridyl sulfone moiety onto loratadine or bisacodyl—sodium pyridine-4-sulfinate can be employed in an aqueous Na₂S₂O₈-initiated sulfonylation protocol with pyridyl phosphonium salts [1]. The aqueous medium and C–P bond activation strategy offer a greener alternative to traditional sulfonylation methods that use organic solvents and less atom-economical reagents. The demonstrated compatibility with complex drug scaffolds containing multiple functional groups makes this scenario particularly attractive for drug metabolism and pharmacokinetic (DMPK) optimization or prodrug synthesis programs [1].

Selective Disulfide Bond Formation in Peptide Therapeutics Manufacturing

For peptide synthesis laboratories requiring controlled intramolecular disulfide bond formation—such as in the production of disulfide-rich peptide therapeutics (e.g., conotoxins, defensins, or insulin analogs)—sodium pyridine-4-sulfinate is disclosed as a selective disulfidation reagent [1]. Unlike conventional air oxidation (slow) or iodine oxidation (poor selectivity leading to Tyr/His/Trp oxidation and intermolecular crosslinking), the pyridine-4-sulfinate reagent enables rapid, chemoselective disulfide bond formation under mild conditions [1]. This application scenario extends the procurement value of sodium pyridine-4-sulfinate beyond small molecule synthesis into the peptide biologics domain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium pyridine-4-sulfinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.